5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
5-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and an azetidine ring linked via a methyloxy bridge to a pyridin-3-yl group. This structural architecture combines the rigidity of the benzoxazole core with the conformational flexibility of the azetidine-pyrrolidine hybrid, enabling unique interactions with biological targets. The chlorine atom enhances lipophilicity and metabolic stability, while the pyridine-azetidine moiety may facilitate hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
5-chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-4-15-14(6-12)19-16(22-15)20-8-11(9-20)10-21-13-2-1-5-18-7-13/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWGALBMUTPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)COC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT). Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3).
Mode of Action
Based on its structural similarity to pexidartinib, it can be hypothesized that it may interact with its targets (kinase receptors) and inhibit their activity, leading to a decrease in the proliferation of certain types of cells.
Biochemical Pathways
Kinase inhibitors like pexidartinib generally affect pathways related to cell growth and proliferation, potentially leading to a decrease in the growth of certain types of tumors.
Result of Action
Kinase inhibitors like pexidartinib generally lead to a decrease in the proliferation of certain types of cells, potentially leading to a decrease in the growth of certain types of tumors.
Biological Activity
5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The compound features a complex structure comprising a benzoxazole ring, an azetidine moiety, and a pyridine side chain. Its chemical formula is , and it has a molecular weight of approximately 250.72 g/mol. The presence of chlorine and nitrogen atoms contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of benzoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:
| Cancer Type | Cell Lines | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | 10 - 20 |
| Lung Cancer | A549 | 15 - 25 |
| Liver Cancer | HepG2 | 12 - 18 |
| Colorectal Cancer | HCT-116 | 8 - 14 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been investigated. The compound demonstrated activity against various bacterial strains, including:
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | 16 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It might interact with various receptors (e.g., G-protein coupled receptors), influencing downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that similar benzoxazole derivatives exhibited significant cytotoxicity against a panel of cancer cell lines. The study identified structure–activity relationships that could guide further optimization .
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of benzoxazole derivatives against clinical isolates. The findings showed promising results for the development of new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogous benzoxazole and azetidine-containing derivatives. Below is a detailed analysis supported by research findings:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Findings | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole | Benzoxazole | - Cl at position 5 - Azetidine linked to pyridin-3-yloxy |
C₁₆H₁₃ClN₄O₂ | Exhibits enhanced binding affinity to kinase targets due to azetidine-pyrrolidine flexibility. Higher metabolic stability compared to non-chlorinated analogs. | |
| 3-(5-Chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine | Benzoxazole | - Cl at position 5 - Pyridine with methylamine |
C₁₃H₁₀ClN₃O | Shows moderate antimicrobial activity but lower solubility due to the absence of azetidine’s polar groups. | |
| 5-Chloro-2-(piperazin-1-yl)benzoxazole | Benzoxazole | - Cl at position 5 - Piperazine ring |
C₁₀H₁₁ClN₄O | Piperazine enhances water solubility but reduces target selectivity compared to azetidine derivatives. | |
| 5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1H-pyrazole | Pyrazole | - Azetidine-oxy-methyl - Diethyl groups |
C₁₀H₁₇N₃O | Lacks the benzoxazole core; shows weaker enzyme inhibition but improved bioavailability. | |
| 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole | Benzoxazole | - Cl at position 5 - NO₂ at position 6 - Propyl group |
C₁₀H₉ClN₂O₃ | Nitro group increases electrophilicity but introduces toxicity risks. Propyl chain enhances membrane permeability. |
Key Observations
Substituent Impact on Bioactivity: The azetidine-pyridin-3-yloxy group in the target compound confers a balance of rigidity and flexibility, optimizing interactions with hydrophobic enzyme pockets while maintaining solubility . Chlorine at position 5 is critical for metabolic stability, as non-chlorinated analogs (e.g., 5-methyl derivatives) show faster hepatic clearance .
Comparative Pharmacokinetics :
- Piperazine-substituted analogs (e.g., 5-chloro-2-(piperazin-1-yl)benzoxazole) exhibit higher aqueous solubility but suffer from off-target effects due to the ring’s conformational flexibility .
- Pyrazole-azetidine hybrids (e.g., 5-((azetidin-3-yloxy)methyl)-1,3-diethyl-1H-pyrazole) lack the benzoxazole core’s planar structure, reducing binding affinity to DNA topoisomerases .
Toxicity and Reactivity: Nitro-substituted benzoxazoles (e.g., 5-chloro-6-nitro-2-propyl-1,3-benzoxazole) demonstrate potent antimicrobial activity but exhibit genotoxicity due to nitro group reduction intermediates .
Research Implications
The target compound’s unique combination of a benzoxazole core, azetidine linker, and pyridin-3-yloxy group positions it as a promising candidate for kinase inhibitors or antimicrobial agents. However, further studies are required to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
